molecular formula C21H27Cl2N3O4 B4620018 methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride

methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride

Cat. No. B4620018
M. Wt: 456.4 g/mol
InChI Key: BJGXCHBKEQPDQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules involves multi-step chemical reactions, including optical resolution, etherification, and amide formation, to achieve high optical purities and specific structural features. For instance, optically active compounds with related structures have been synthesized with high optical purities through a series of carefully controlled reactions, demonstrating the intricate processes involved in creating such molecules (Ashimori et al., 1991).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure, revealing aspects such as disorder within certain groups, the orientation of aryltriazenyl groups, and the conformation of cyclic systems. The detailed structural analysis aids in understanding the molecular geometry and potential interaction sites for further chemical reactions (Moser et al., 2005).

Chemical Reactions and Properties

The compound and its analogs undergo various chemical reactions, including cyclization and substitution, to form new compounds with distinct properties. For example, certain reactions lead exclusively to the formation of substituted anilides of specific acids, highlighting the reactivity of the molecule's functional groups and their potential for chemical modifications (Ukrainets et al., 2014).

Physical Properties Analysis

The synthesis and modification of such compounds often aim to enhance specific physical properties like solubility, stability, and crystallinity. Optimizing reaction conditions, such as temperature, time, and molar ratios, can significantly improve yields and purity, thus affecting the physical characteristics of the final product (Xu et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for the compound's applications in various fields. Studies on related molecules have shown that modifications in the molecular structure can dramatically change their pharmacological profile, indicating the importance of understanding the chemical properties for designing molecules with desired functions (Yang et al., 1997).

Scientific Research Applications

Antimicrobial Activities

Some novel compounds, including those structurally related to methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride, were synthesized and demonstrated to possess good or moderate antimicrobial activities against various microorganisms. This highlights the compound's potential role in the development of new antimicrobial agents (Bektaş et al., 2010).

Medicinal Chemistry Synthesis

Research into the palladium-catalyzed CH functionalization of methyl 4-aminobenzoate and related compounds has expanded the toolkit for medicinal chemistry synthesis. This methodology supports the synthesis of complex molecules, including those related to methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride, with applications in drug discovery and development (Magano et al., 2014).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, structurally related to methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride, have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. This suggests the potential use of such compounds in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Heterocyclic System Synthesis

The synthesis of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its use in preparing various heterocyclic systems demonstrates the compound's utility in organic chemistry and drug design. These systems have potential applications in pharmaceuticals, highlighting the broad utility of the compound in scientific research (Selič et al., 1997).

Antioxidant and Antimicrobial Potential

Novel oxime esters related to methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride have been synthesized and assessed for their antioxidant and antimicrobial potential. Certain compounds exhibited promising activities, indicating their potential in developing new antioxidant and antimicrobial agents (Harini et al., 2014).

properties

IUPAC Name

methyl 4-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4.2ClH/c1-27-19-9-7-18(8-10-19)24-13-11-23(12-14-24)15-20(25)22-17-5-3-16(4-6-17)21(26)28-2;;/h3-10H,11-15H2,1-2H3,(H,22,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGXCHBKEQPDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride
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methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride
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methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride
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methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride
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methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride

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